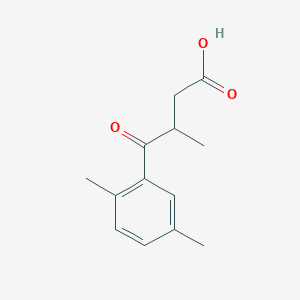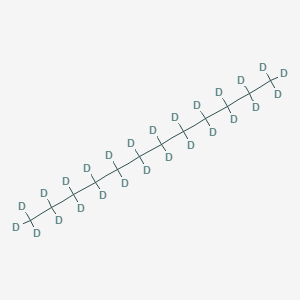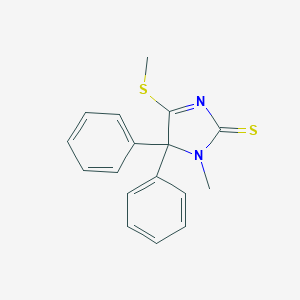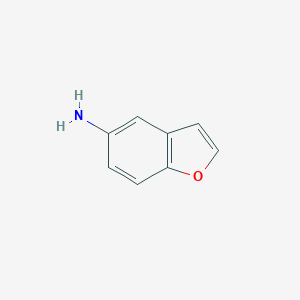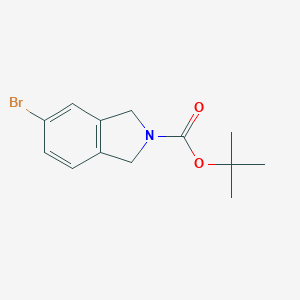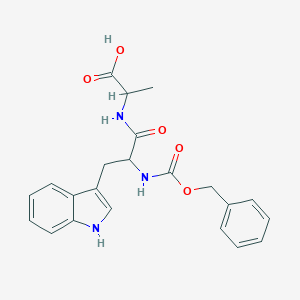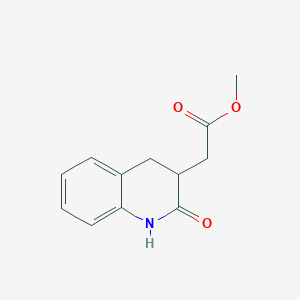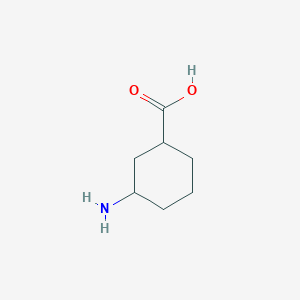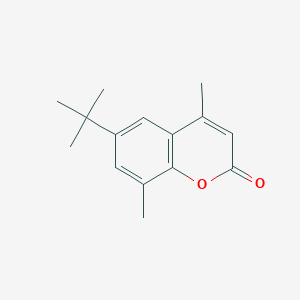
6-Tert-butyl-4,8-dimethylchromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Tert-butyl-4,8-dimethylchromen-2-one, also known as DMC, is a synthetic compound that belongs to the class of coumarin derivatives. DMC has gained significant attention due to its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 6-Tert-butyl-4,8-dimethylchromen-2-one involves its ability to interact with various molecular targets in the body. 6-Tert-butyl-4,8-dimethylchromen-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 6-Tert-butyl-4,8-dimethylchromen-2-one also inhibits the activity of lipoxygenase (LOX), which is an enzyme involved in the production of leukotrienes, which are potent pro-inflammatory mediators. In addition, 6-Tert-butyl-4,8-dimethylchromen-2-one has been found to activate the Nrf2-Keap1 pathway, which is a cellular defense mechanism against oxidative stress.
生化学的および生理学的効果
6-Tert-butyl-4,8-dimethylchromen-2-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 6-Tert-butyl-4,8-dimethylchromen-2-one can inhibit the proliferation of cancer cells and induce apoptosis. 6-Tert-butyl-4,8-dimethylchromen-2-one has also been found to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. In animal studies, 6-Tert-butyl-4,8-dimethylchromen-2-one has been shown to reduce inflammation and oxidative stress in various organs, including the brain, liver, and heart.
実験室実験の利点と制限
One of the main advantages of using 6-Tert-butyl-4,8-dimethylchromen-2-one in lab experiments is its high purity and stability. 6-Tert-butyl-4,8-dimethylchromen-2-one can be easily synthesized in large quantities and can be stored for long periods without degradation. 6-Tert-butyl-4,8-dimethylchromen-2-one is also relatively inexpensive compared to other coumarin derivatives. However, one of the limitations of using 6-Tert-butyl-4,8-dimethylchromen-2-one in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetics. In addition, the pharmacological effects of 6-Tert-butyl-4,8-dimethylchromen-2-one may vary depending on the experimental conditions and the type of cells or tissues used.
将来の方向性
There are several future directions for the research on 6-Tert-butyl-4,8-dimethylchromen-2-one. One of the potential applications of 6-Tert-butyl-4,8-dimethylchromen-2-one is in the development of novel anti-inflammatory and anti-tumor drugs. 6-Tert-butyl-4,8-dimethylchromen-2-one can also be used as a fluorescent probe for the detection of metal ions in biological samples. In addition, the use of 6-Tert-butyl-4,8-dimethylchromen-2-one as a photosensitizer for photodynamic therapy is an area of active research. Further studies are needed to investigate the pharmacokinetics, toxicity, and efficacy of 6-Tert-butyl-4,8-dimethylchromen-2-one in vivo. The development of novel formulations and delivery systems for 6-Tert-butyl-4,8-dimethylchromen-2-one may also improve its pharmacological properties.
合成法
The synthesis of 6-Tert-butyl-4,8-dimethylchromen-2-one involves the reaction of 4-hydroxycoumarin with tert-butylchlorodiphenylsilane and trimethylsilyl chloride in the presence of a catalyst. The reaction proceeds through the formation of a siloxane intermediate, which is then converted into 6-Tert-butyl-4,8-dimethylchromen-2-one through a dehydration reaction. The yield of 6-Tert-butyl-4,8-dimethylchromen-2-one synthesis can be improved by optimizing the reaction conditions, such as reaction temperature, reaction time, and the amount of catalyst used.
科学的研究の応用
6-Tert-butyl-4,8-dimethylchromen-2-one has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, 6-Tert-butyl-4,8-dimethylchromen-2-one has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties. 6-Tert-butyl-4,8-dimethylchromen-2-one has also been investigated for its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. In pharmacology, 6-Tert-butyl-4,8-dimethylchromen-2-one has been found to exhibit anticoagulant and antiplatelet activities, which make it a promising candidate for the treatment of cardiovascular diseases. In biochemistry, 6-Tert-butyl-4,8-dimethylchromen-2-one has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
特性
CAS番号 |
17874-33-8 |
|---|---|
製品名 |
6-Tert-butyl-4,8-dimethylchromen-2-one |
分子式 |
C15H18O2 |
分子量 |
230.3 g/mol |
IUPAC名 |
6-tert-butyl-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C15H18O2/c1-9-7-13(16)17-14-10(2)6-11(8-12(9)14)15(3,4)5/h6-8H,1-5H3 |
InChIキー |
BQCUNTCSOSCBOV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1OC(=O)C=C2C)C(C)(C)C |
正規SMILES |
CC1=CC(=CC2=C1OC(=O)C=C2C)C(C)(C)C |
その他のCAS番号 |
17874-33-8 |
同義語 |
4,8-dimethyl-6-tert-butyl-chromen-2-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



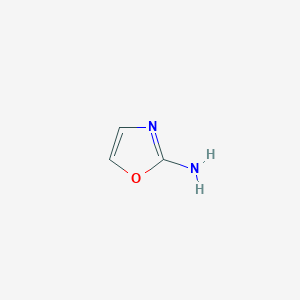
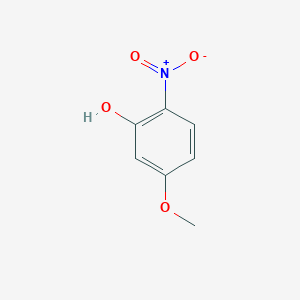
![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)
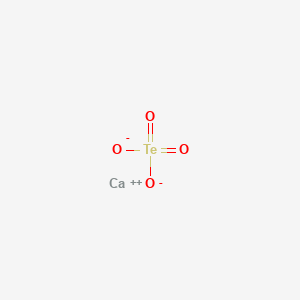
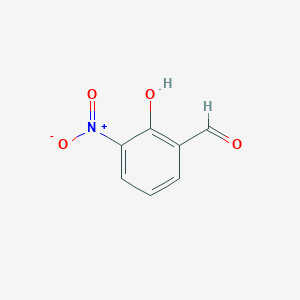
![6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid](/img/structure/B105154.png)
